2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride
Overview
Description
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride (2-(3-CTMP)-acetamidine; hydrochloride) is a small organic compound with a molecular weight of 304.58 g/mol. It is a member of the class of compounds known as pyridines and is used in many scientific research applications. 2-(3-CTMP)-acetamidine; hydrochloride has a wide range of applications in research, including in the synthesis of drugs and in the development of therapeutic agents. It has been used in the synthesis of a variety of drugs, including antifungal, anti-inflammatory, and antiviral drugs. In addition, it has been used in the development of therapeutic agents for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Scientific Research Applications
Synthesis and Biological Assessment
- A study by Karpina et al. (2019) developed methods for synthesizing novel compounds, including 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, starting from commercially available 2-chloropyridine carboxylic acids. These compounds were assessed for their biological properties, showcasing the versatility of pyridine derivatives in drug development (Karpina et al., 2019).
Potent Thrombin Inhibitors
- Lee et al. (2007) explored the inhibition potential of 2-(2-Chloro-6-fluorophenyl)acetamides on thrombin, revealing that certain pyridinyl substituents significantly increase the potency of these inhibitors. This emphasizes the role of chloro- and fluorophenyl acetamides in developing new therapeutic agents (Lee et al., 2007).
Novel Pyridine Derivatives
- The work of Yale and Spitzmiller (1977) presented a route to 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones via the reaction of 2-(acetoacetamido)pyridines with phosgene, further contributing to the pool of novel pyridine derivatives with potential application in drug design and synthesis (Yale & Spitzmiller, 1977).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3.ClH/c9-5-1-4(8(10,11)12)3-15-6(5)2-7(13)14;/h1,3H,2H2,(H3,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFZWALQKLCFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=N)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.